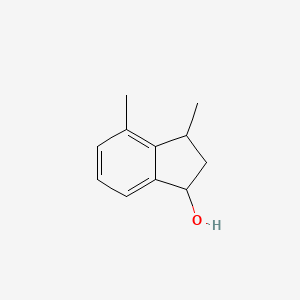
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C11H14O . Its IUPAC name is 3,4-dimethyl-1-indanol . The molecular weight of this compound is 162.23 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
Anti-Inflammatory Properties
Research by Sheridan et al. (2009) highlights the synthesis of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, closely related to 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. These molecules demonstrated significant anti-inflammatory activity both in vivo and in vitro, suggesting a potential new class of anti-inflammatory agents (Sheridan et al., 2009).
Cyclialkylation Mechanisms
Fathi and Giovannini (2002) conducted studies on the cyclialkylation of arylpentanols to 2,3-dihydro-1H-indene derivatives, including compounds structurally similar to this compound. These studies provide insights into the mechanisms of cyclialkylation and the influence of various substituents on the reaction pathway, which is crucial for understanding the chemical behavior and potential applications of such compounds (Fathi & Giovannini, 2002).
Photoreactions and Intermediate Formation
Moiseev et al. (2007) explored the photoreactions of compounds related to this compound. They studied the formation of intermediates and their rearrangement to form various indanones, demonstrating the potential of these compounds in photochemical applications and as precursors in organic synthesis (Moiseev et al., 2007).
Synthesis and Catalytic Applications
Reddy et al. (2014) reported an efficient green synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, leveraging compounds similar to this compound. The study highlights the potential of these compounds in catalysis and organic synthesis, emphasizing their role in environmentally friendly reaction conditions (Reddy et al., 2014).
Corrosion Inhibition
Saady et al. (2018) investigated the anti-corrosive behavior of indanone derivatives, closely related to this compound, on mild steel in hydrochloric acid. Their results demonstrate the potential of these compounds as corrosion inhibitors, providing a promising approach for protecting metals in corrosive environments (Saady et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMTFAKDUDBLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

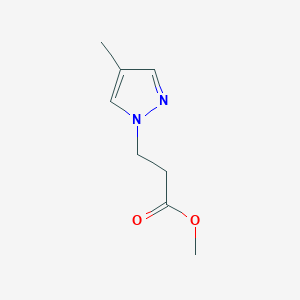
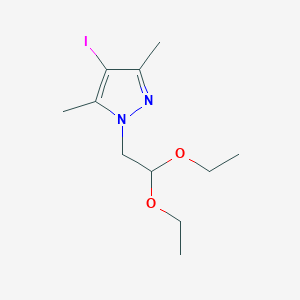
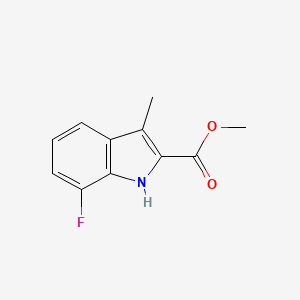
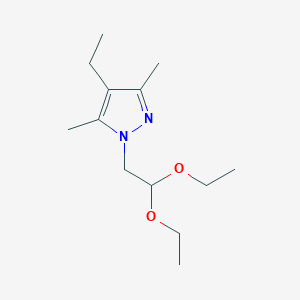


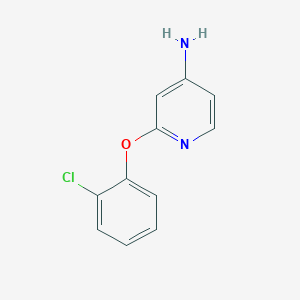
![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
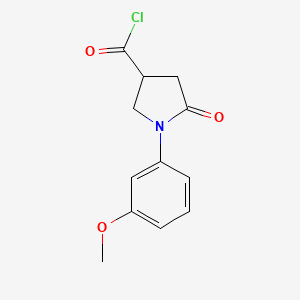
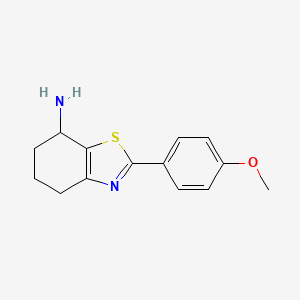
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
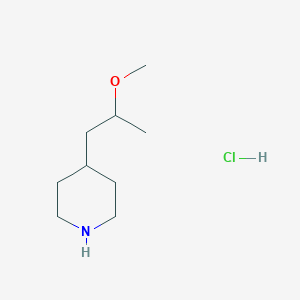
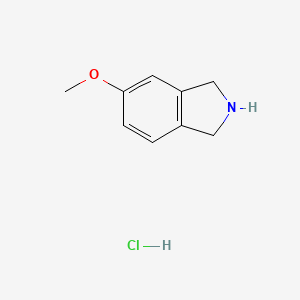
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)